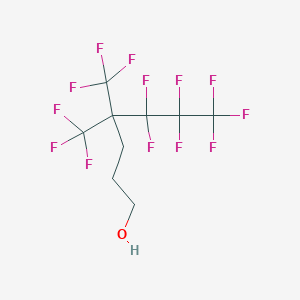

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

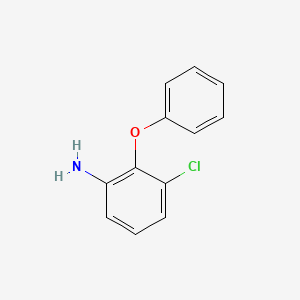

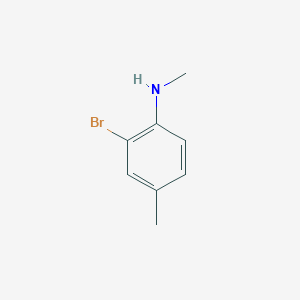

The synthesis of fluorinated compounds is a topic of interest due to their unique properties and potential applications. For instance, the synthesis of a novel fluorinated aromatic diamine monomer is described, which involves coupling and reduction reactions . Similarly, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is achieved through aromatic nucleophilic substitution . These methods could potentially be adapted for the synthesis of the compound , considering the reactivity of fluorinated intermediates and the need for specific conditions to handle the high electronegativity and steric bulk of trifluoromethyl groups.

Molecular Structure Analysis

The molecular structures of fluorinated compounds are characterized by strong electron-withdrawing effects due to the presence of fluorine atoms. This can lead to unique electronic distributions and bond characteristics, as seen in the reported crystal and molecular structures of bis((trifluoromethyl)sulfonyl)amine and related compounds . The presence of trifluoromethyl groups in the compound of interest would likely result in similar electron-withdrawing effects, influencing its reactivity and interactions.

Chemical Reactions Analysis

Fluorinated compounds often exhibit unique reactivity due to the influence of fluorine atoms. For example, the redox properties of bis(dimesitylphosphino) derivatives are investigated, reflecting the impact of fluorine on the redox behavior . The compound "4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol" would also be expected to have distinct reactivity patterns, potentially including reactions with nucleophiles or participation in redox processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often remarkable, with high thermal stability and unique solubility profiles being common features . For instance, fluorinated polyimides show excellent thermal stability and solubility in polar organic solvents . The highly fluorinated nature of the compound suggests it would also possess such properties, including potential low surface energy and resistance to degradation.

Wissenschaftliche Forschungsanwendungen

Synthesis of Branched-polyfluoroalkylsilanes

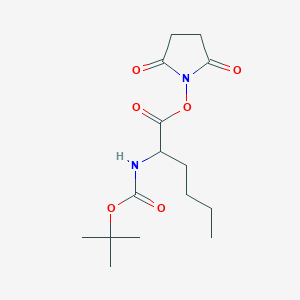

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol has been utilized in the synthesis of branched-type polyfluoroalkylsilanes, such as trichloro and monochlorodimethyl variants, through hydrosilylation reactions. These compounds exhibit a bent structure at the quaternary carbon, as indicated by MM2 calculations (Konakahara et al., 2000).

Preparation of Fluoroalkylated But-2-en-4-olides

The compound has been involved in the preparation of fluoroalkylated but-2-en-4-olides, a process that includes fluoroalkylation from 2-trimethylsiloxyfuran and subsequent reactions leading to the formation of various butenolides (Yoshida et al., 1993).

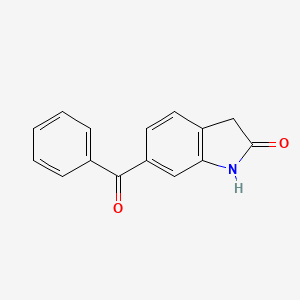

Optical and Dielectric Properties of Polyimide Films

In studying the optical property of fluorinated polyimides (PIs), a compound with similar trifluoromethyl groups was synthesized and used to create organosoluble and light-colored PIs with significant thermal stability and specific optical properties (Jang et al., 2007).

Synthesis of Novel Bis (Trifluoromethyl) Phenyl-triazole-pyridine Hybrids

The compound was utilized in the synthesis of novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids, showcasing its potential in the creation of efficient intermediates for various applications, including microbial resistance (Jha & Ramarao, 2017).

Hydrogen-bonded Trifluoromethylated Alcohols

Research on trifluoromethylated alcohols, including those similar to 4,4-bis(trifluoromethyl), highlighted their structural confirmation through single crystal X-ray analyses and the presence of various inter-molecular hydrogen bonding interactions (Singh et al., 2001).

Synthesis of Novel Fluorinated Polyimides

The compound has been instrumental in synthesizing new fluorinated polyimides, demonstrating its role in creating materials with low dielectric constants and high thermal stability (Chung & Hsiao, 2008).

Safety And Hazards

Without specific safety data for this compound, it’s difficult to provide accurate information on its potential hazards. However, as a general rule, handling of all chemical substances should be done using appropriate safety measures to prevent exposure and potential harm.

Zukünftige Richtungen

The study and application of fluorinated organic compounds is a vibrant field of research, given their unique properties. This compound, with its combination of trifluoromethyl groups and a hydroxyl group, could potentially be of interest in areas such as materials science, medicinal chemistry, or synthetic chemistry.

Eigenschaften

IUPAC Name |

5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F13O/c10-5(11,6(12,13)9(20,21)22)4(2-1-3-23,7(14,15)16)8(17,18)19/h23H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMXVEIMUXVSEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F13O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545622 |

Source

|

| Record name | 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)heptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol | |

CAS RN |

110254-90-5 |

Source

|

| Record name | 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)heptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1282432.png)

![2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B1282447.png)

![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)